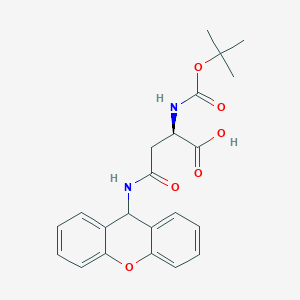

Boc-D-Asn(Xan)-OH

Description

BenchChem offers high-quality Boc-D-Asn(Xan)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Asn(Xan)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGDQLXBNMRJMR-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Solubility of Boc-D-Asn(Xan)-OH in SPPS Solvents

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the precise world of Solid-Phase Peptide Synthesis (SPPS), the complete solubilization of reagents is not merely a preliminary step but a cornerstone of success. For drug development professionals and peptide chemists, achieving high-purity synthetic peptides hinges on the efficiency of each coupling reaction. This guide focuses on Nα-Boc-D-asparagine(Xanthyl)-OH (Boc-D-Asn(Xan)-OH), a key building block whose solubility profile presents unique challenges and demands careful consideration.

Asparagine, with its amide-containing side chain, is susceptible to deleterious side reactions during synthesis, most notably dehydration to a nitrile byproduct during the carboxylic acid activation step.[1] The bulky Xanthyl (Xan) protecting group is employed in Boc-based SPPS to sterically shield the side-chain amide, effectively preventing this reaction.[1][2] However, the introduction of this large, hydrophobic moiety fundamentally alters the molecule's solubility, creating a delicate balance that must be managed for efficient synthesis.

This technical guide provides an in-depth analysis of the solubility of Boc-D-Asn(Xan)-OH in common SPPS solvents. We will explore the underlying chemical principles, present a systematic approach to solvent selection and dissolution, and offer field-proven protocols to ensure complete solubility and maximize coupling efficiency.

Chemical Structure and Its Influence on Solubility

To understand the solubility of Boc-D-Asn(Xan)-OH, we must first analyze its constituent parts and their contributions to the molecule's overall polarity and intermolecular forces.

-

Boc (tert-butyloxycarbonyl) Group: This N-terminal protecting group is hydrophobic and bulky. Its primary role is to temporarily block the alpha-amino group, but it also significantly decreases the molecule's polarity, reducing its affinity for highly polar solvents.

-

D-Asparagine Backbone: The core amino acid structure contains a polar carboxylic acid and an amide group in the backbone. These groups are capable of hydrogen bonding, which is crucial for interaction with polar aprotic solvents. The D-configuration does not significantly impact solubility compared to the L-enantiomer.

-

Xan (Xanthyl) Group: This is the most influential component regarding solubility. The Xan group is a large, rigid, and predominantly non-polar aromatic system attached to the side-chain amide. While it excels at preventing side reactions, its hydrophobicity dramatically lowers the solubility of the asparagine derivative in many standard organic solvents.[2][3][4] Paradoxically, side-chain protection on asparagine is noted to improve solubility characteristics over unprotected versions, which can be very poorly soluble.[2][4][5]

The combined effect is a molecule with distinct polar (carboxylate) and non-polar (Boc, Xan) regions, requiring a solvent that can effectively solvate both.

Overview of Common SPPS Solvents

The choice of solvent is critical in SPPS, as it must swell the resin support and solubilize the reagents to allow the reaction to proceed efficiently.[6] The most common solvents used are polar aprotic solvents.

-

N,N-Dimethylformamide (DMF): Often considered the workhorse of SPPS, DMF is a polar aprotic solvent with an excellent ability to dissolve a wide range of protected amino acids and reagents.[6] However, its tendency to decompose over time to form dimethylamine can be a concern in Fmoc chemistry.[6] For Boc-D-Asn(Xan)-OH, DMF is a primary choice, but solubility can be limited.[7]

-

N-Methyl-2-pyrrolidone (NMP): A highly polar aprotic solvent, often used as a more powerful alternative to DMF for difficult couplings and for dissolving poorly soluble compounds.[6] It is an excellent solvent for most peptide synthesis reagents.[6]

-

Dimethyl Sulfoxide (DMSO): A very strong polar aprotic solvent used to solubilize particularly challenging protected amino acids and peptides, often those prone to aggregation.[8] It is frequently used as a co-solvent with DMF to enhance solubility.[8]

-

Dichloromethane (DCM): A less polar solvent, commonly used in Boc-SPPS for resin swelling and washing steps.[6] While it dissolves many Boc-protected amino acids, it is generally not a suitable primary solvent for the coupling of the poorly soluble Boc-D-Asn(Xan)-OH.

Solubility Profile and Optimization for Boc-D-Asn(Xan)-OH

Based on technical data and empirical evidence, Boc-D-Asn(Xan)-OH exhibits limited solubility in standard solvents at the concentrations typically required for SPPS (0.2–0.5 M).

Data Summary: Solubility of Boc-D-Asn(Xan)-OH

| Solvent | Typical Observation | Recommended Action |

| DMF | Sparingly soluble to soluble at room temperature. May not fully dissolve at higher concentrations or may precipitate upon standing. | Use as the primary solvent. Gentle warming (40°C) or sonication can aid dissolution. For difficult cases, use as a co-solvent with DMSO. |

| NMP | Generally better solubility than in DMF. | A good alternative to DMF if solubility issues persist. |

| DMSO | Soluble. | Excellent co-solvent to add to DMF to achieve complete dissolution.[8] |

| DCM | Poorly soluble. | Not recommended as the primary solvent for coupling. |

| DMF/DMSO Mixtures | Excellent solubility. | The recommended approach for ensuring complete and stable dissolution. A 1:1 or 4:1 DMF:DMSO mixture is often effective.[8] |

Causality Behind Solvent Choices:

The efficacy of DMF/DMSO mixtures lies in their combined solvating power. DMF effectively solvates the peptide backbone, while the highly polar DMSO can disrupt the intermolecular forces between the bulky Xan groups, preventing aggregation and promoting dissolution. A useful technique is to first dissolve the compound in a minimal amount of DMSO and then dilute it with DMF to the final required volume.[8] This method often prevents the compound from crashing out of solution.

Workflow for Dissolving Boc-D-Asn(Xan)-OH

Below is a decision-making workflow for researchers preparing Boc-D-Asn(Xan)-OH for a coupling reaction.

Sources

A Senior Application Scientist's Guide to Asparagine Incorporation: Navigating Boc and Fmoc Strategies in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of asparagine (Asn) presents a unique set of challenges that demand a nuanced understanding of the underlying chemistry. The choice between the two predominant SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), profoundly impacts the success of synthesizing asparagine-containing peptides. This guide provides an in-depth technical analysis of both methodologies, offering field-proven insights into overcoming the common pitfalls associated with asparagine incorporation.

Foundational Principles: A Tale of Two Chemistries

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, revolutionized the way peptides are made by anchoring the growing peptide chain to an insoluble resin support, thereby simplifying the purification process at each step.[][2] The fundamental difference between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group (Nα) and the chemical conditions required for its removal.[3][4]

-

Boc Chemistry: This classic strategy utilizes the acid-labile Boc group for Nα-protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[5] Side-chain protecting groups are generally benzyl-based and are removed during the final cleavage from the resin using a strong acid like hydrofluoric acid (HF).[3][5]

-

Fmoc Chemistry: The more contemporary Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is removed with a mild base, most commonly piperidine.[6][7] Side-chain protecting groups are typically tert-butyl-based and are cleaved simultaneously with the peptide from the resin using a strong acid like TFA.[]

The key to a successful SPPS lies in the principle of orthogonal protection , where different classes of protecting groups can be selectively removed without affecting others.[8][9] The Fmoc/tBu strategy is a prime example of an orthogonal system, as the base-labile Fmoc group is removed under conditions that leave the acid-labile side-chain protecting groups intact.[]

The Asparagine Challenge: Dehydration and Aspartimide Formation

The incorporation of asparagine is notoriously problematic due to two primary side reactions: side-chain dehydration and aspartimide formation.

Side-Chain Dehydration: The Formation of β-Cyanoalanine

During the activation of the C-terminal carboxyl group of asparagine for peptide bond formation, the side-chain amide can participate in an intramolecular reaction, leading to the formation of a β-cyanoalanine residue. This results in the loss of a water molecule, which can be detected as a mass difference of -18 Da in mass spectrometry analysis of the crude peptide.[10] This side reaction is particularly prevalent when using carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with unprotected asparagine.[10][11] The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is susceptible to attack by the side-chain amide nitrogen.[10]

Aspartimide Formation: A Persistent Problem in Fmoc SPPS

Aspartimide formation is a significant challenge, especially in Fmoc SPPS, where the peptide is repeatedly exposed to the basic conditions of piperidine for Fmoc deprotection.[12][13] This side reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to an aspartic acid or asparagine residue, which then acts as a nucleophile, attacking the side-chain carbonyl to form a five-membered succinimide ring (aspartimide).[6][13] Aspartimide formation can lead to a cascade of undesirable by-products, including racemization and the formation of α- and β-peptides, which are often difficult to separate from the target peptide.[12][13][14] The Asp-Gly sequence is particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.[13]

Strategic Solutions for Asparagine Incorporation

To mitigate the side reactions associated with asparagine, a combination of side-chain protection and optimized coupling conditions is employed. The choice of strategy depends on whether Boc or Fmoc chemistry is being used.

Side-Chain Protection: The First Line of Defense

Protecting the side-chain amide of asparagine is the most effective way to prevent both dehydration and aspartimide formation.

-

In Fmoc Chemistry: The trityl (Trt) group is the preferred side-chain protecting group for asparagine (Fmoc-Asn(Trt)-OH).[10][11] The bulky trityl group provides steric hindrance that effectively shields the side-chain amide from participating in unwanted reactions.[10] It also significantly improves the solubility of the Fmoc-amino acid derivative in common SPPS solvents like dimethylformamide (DMF).[10][11] Other protecting groups like 2,4,6-trimethoxybenzyl (Tmob) and 4-methoxytrityl (Mmt) have also been used, but the trityl group remains the most widely adopted.[15]

-

In Boc Chemistry: The xanthyl (Xan) group is commonly used for side-chain protection of asparagine (Boc-Asn(Xan)-OH).[11] This protecting group is stable to the acidic conditions used for Boc deprotection but is readily cleaved during the final HF treatment.

The following diagram illustrates the structures of side-chain protected asparagine derivatives for both Fmoc and Boc SPPS.

Caption: Side-chain protected asparagine derivatives for Fmoc and Boc SPPS.

Optimizing Coupling Conditions

When using unprotected asparagine, the choice of coupling reagent is critical to minimize side reactions.

-

Fmoc-Asn-OH Coupling: If unprotected Fmoc-Asn-OH must be used, carbodiimide-based reagents should be avoided.[10] Instead, uronium/aminium salts like HATU, HBTU, or HCTU, or phosphonium salts such as BOP or PyBOP, are recommended as they significantly reduce the risk of dehydration.[10][15] Another effective strategy is the use of pre-activated esters, such as Fmoc-Asn-OPfp (pentafluorophenyl ester), which circumvents the in-situ activation step that can lead to dehydration.[10][15]

-

Boc-Asn-OH Coupling: In Boc-SPPS, the risk of side-chain dehydration with unprotected asparagine is also present, particularly in long sequences with repeated exposure to coupling reagents.[11] The use of Boc-Asn(Xan)-OH is the most reliable approach. If unprotected Boc-Asn-OH is used, coupling conditions should be carefully optimized, and the use of HOBt as an additive with carbodiimide reagents is recommended to suppress side reactions.

The following table summarizes the recommended strategies for asparagine incorporation in both Fmoc and Boc SPPS.

| Strategy | Asparagine Derivative | Coupling Reagent | Key Considerations |

| Fmoc SPPS | Fmoc-Asn(Trt)-OH | HATU, HBTU, HCTU | Gold standard for preventing side reactions.[10] May require longer coupling times or double coupling due to steric hindrance.[10] |

| Fmoc-Asn-OH | HATU, HBTU, HCTU, BOP, PyBOP | Avoid carbodiimide reagents.[10] Risk of dehydration still present. Low solubility of Fmoc-Asn-OH can be an issue.[10][11] | |

| Fmoc-Asn-OPfp | - | Pre-activated ester avoids dehydration during activation.[10][15] | |

| Boc SPPS | Boc-Asn(Xan)-OH | DCC/HOBt, DIC/HOBt | Most reliable method to prevent dehydration.[11] |

| Boc-Asn-OH | DCC/HOBt, DIC/HOBt | Risk of dehydration, especially in long sequences.[11] |

Experimental Protocols

The following are detailed protocols for the recommended methods of incorporating asparagine in Fmoc and Boc SPPS, based on a 0.1 mmol synthesis scale.

Protocol 1: Recommended Method for Fmoc SPPS using Fmoc-Asn(Trt)-OH with HATU

This protocol is the gold standard for preventing asparagine dehydration and minimizing aspartimide formation in Fmoc SPPS.[10]

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is fully deprotected using 20% piperidine in DMF and washed thoroughly with DMF.

-

Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF (approx. 2 mL). Add DIPEA (0.8 mmol, 8 eq) to the solution, vortex briefly, and allow it to pre-activate for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate the mixture at room temperature for 45-60 minutes.

-

Monitoring the Coupling (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/clear beads) indicates a complete coupling reaction. If the test is positive, extend the coupling time or perform a double coupling.

-

Washing: After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Incorporation of Boc-Asn(Xan)-OH in Boc SPPS

This protocol details the standard procedure for incorporating side-chain protected asparagine in Boc-SPPS.

-

Resin Preparation: Swell the peptide-resin in dichloromethane (DCM). Deprotect the N-terminal Boc group with 50% TFA in DCM for 20-30 minutes. Wash the resin with DCM and neutralize with 5-10% DIPEA in DCM.

-

Coupling Solution Preparation: In a separate vessel, dissolve Boc-Asn(Xan)-OH (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq) in DMF.

-

Coupling Reaction: Add the Boc-Asn(Xan)-OH/HOBt solution to the resin. Then, add DIC or DCC (0.4 mmol, 4 eq) and agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling (Optional): Perform a Kaiser test to check for completion of the reaction.

-

Washing: After the coupling is complete, wash the resin with DMF and DCM.

The following workflow diagram illustrates the key decision points for asparagine incorporation in SPPS.

Caption: Decision workflow for asparagine incorporation in SPPS.

Concluding Remarks

The successful incorporation of asparagine in solid-phase peptide synthesis is a testament to the importance of understanding the underlying chemical principles and potential side reactions. While both Boc and Fmoc strategies can be employed to synthesize asparagine-containing peptides, the use of side-chain protected derivatives is paramount for achieving high purity and yield. In Fmoc-SPPS, Fmoc-Asn(Trt)-OH stands out as the superior choice, effectively mitigating both dehydration and aspartimide formation. In Boc-SPPS, Boc-Asn(Xan)-OH provides a reliable solution to prevent side-chain dehydration. By carefully selecting the appropriate protected amino acid and optimizing coupling conditions, researchers can confidently navigate the challenges of asparagine incorporation and successfully synthesize complex peptides for a wide range of applications in research and drug development.

References

- Technical Support Center: Asparagine Coupling in Fmoc Solid-Phase Peptide Synthesis - Benchchem. (URL: )

- Orthogonal Protection Definition - Organic Chemistry Key Term - Fiveable. (URL: )

-

Orthogonal and safety-catch protecting group strategies in solid-phase... - ResearchGate. (URL: [Link])

- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem. (URL: )

-

Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed. (URL: [Link])

-

The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC - NIH. (URL: [Link])

- Amino Acid Deriv

-

Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed. (URL: [Link])

-

Aspartimide formation during SPPS a Base-promoted aspartimide formation... - ResearchGate. (URL: [Link])

-

ASPARTIMIDE FORMATION - Iris Biotech GmbH. (URL: [Link])

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: [Link])

-

Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Protecting Groups in Peptide Synthesis | Springer Nature Experiments. (URL: [Link])

- EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google P

-

Introduction to Peptide Synthesis - PMC - NIH. (URL: [Link])

- A Comparative Guide to Boc vs. Fmoc Chemistry for the Synthesis of Aspartic Acid-Containing Peptides - Benchchem. (URL: )

-

Solid-phase synthesis of peptides with C-terminal asparagine or glutamine - ResearchGate. (URL: [Link])

- Dehydration reactions of protonated dipeptides containing asparagine or glutamine investigated by infrared ion spectroscopy. (URL: )

-

Solid Phase Peptide Synthesis Brief History | AAPPTec. (URL: [Link])

-

Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (URL: [Link])

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])

-

Spps and side reactions in peptide synthesis | PPTX - Slideshare. (URL: [Link])

-

(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. (URL: [Link])

Sources

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. fiveable.me [fiveable.me]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. media.iris-biotech.de [media.iris-biotech.de]

- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Maximizing Coupling Efficiency of Boc-D-Asn(Xan)-OH with HBTU/HOBt: An Application Guide

Introduction: Overcoming the Asparagine Challenge in Peptide Synthesis

The incorporation of asparagine (Asn) residues into peptide sequences is a well-known challenge in solid-phase peptide synthesis (SPPS). The primary obstacle is the propensity of the side-chain amide to undergo dehydration to a β-cyanoalanine residue during the carboxyl group activation step.[1][2] This irreversible side reaction not only reduces the yield of the desired peptide but also introduces impurities that are often difficult to remove, potentially compromising the biological activity of the final product. To circumvent this, the use of side-chain protected asparagine derivatives is paramount.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the coupling efficiency of Nα-Boc-Nγ-xanthyl-D-asparagine (Boc-D-Asn(Xan)-OH) using the highly efficient HBTU/HOBt activation system. The bulky xanthyl (Xan) protecting group on the asparagine side-chain amide serves a dual purpose: it sterically shields the amide from dehydration and enhances the solubility of the amino acid derivative in common SPPS solvents.[3][4][5] The HBTU/HOBt reagent combination is renowned for its rapid reaction kinetics, high coupling yields, and effective suppression of racemization, making it a preferred choice for challenging couplings.[6][7]

The Mechanism of HBTU/HOBt Activation and the Role of the Xanthyl Group

The successful coupling of Boc-D-Asn(Xan)-OH relies on the synergistic action of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole). In the presence of a tertiary base such as N,N-diisopropylethylamine (DIEA), the carboxylic acid of Boc-D-Asn(Xan)-OH is activated. HBTU facilitates the formation of a highly reactive HOBt active ester intermediate.[6][8] This active ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support, leading to the formation of a stable peptide bond.[6]

The inclusion of HOBt is critical as it not only accelerates the reaction but also acts as a racemization suppressant.[6][9] The xanthyl protecting group on the side chain of asparagine is stable to the coupling conditions but is readily cleaved with trifluoroacetic acid (TFA) during the subsequent Boc-deprotection step, making it highly compatible with the Boc-SPPS strategy.[2][3]

Figure 2: Step-by-step workflow for the coupling of Boc-D-Asn(Xan)-OH.

Step-by-Step Procedure

-

Resin Preparation:

-

Ensure the peptide-resin has a deprotected N-terminal amine.

-

Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove any residual reagents from the previous deprotection step.

-

-

Activation of Boc-D-Asn(Xan)-OH:

-

In a separate reaction vessel, dissolve Boc-D-Asn(Xan)-OH (2.0 equivalents relative to resin loading), HBTU (1.95 equivalents), and HOBt (2.0 equivalents) in DMF.

-

Add DIEA (3.0 equivalents) to the solution and mix for 1-2 minutes. The solution may change color, indicating activation.

-

-

Coupling Reaction:

-

Immediately add the activated amino acid solution to the washed peptide-resin.

-

Agitate the mixture at room temperature for 20-60 minutes. For sterically hindered couplings, the reaction time may be extended.

-

-

Monitoring the Coupling Reaction:

-

After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. [10] * A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete.

-

A positive Kaiser test (blue beads) indicates incomplete coupling. If the test is positive, continue the coupling for an additional 30-60 minutes and re-test. If the test remains positive, a recoupling step may be necessary.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

-

The peptide-resin is now ready for the next cycle of deprotection and coupling.

-

Troubleshooting and Key Considerations

-

Incomplete Coupling: If the Kaiser test remains positive after an extended coupling time, consider a double coupling protocol. Ensure that all reagents are fresh and anhydrous, as moisture can hydrolyze the activated ester.

-

Guanidinylation of the N-terminus: Although less common with HBTU/HOBt than with HBTU alone, excess HBTU can potentially lead to the guanidinylation of the free amine. Using a slight excess of the amino acid and HOBt relative to HBTU can mitigate this risk. [11]* Solvent Quality: Use high-purity, peptide-synthesis-grade DMF, as impurities can interfere with the coupling reaction.

-

Monitoring: For quantitative analysis of coupling efficiency, an aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC. [12]

Conclusion

The use of Boc-D-Asn(Xan)-OH in conjunction with the HBTU/HOBt coupling methodology provides a robust and highly efficient strategy for the incorporation of asparagine residues in Boc-SPPS. The xanthyl protecting group effectively prevents the dehydration of the side-chain amide, a common and problematic side reaction, while HBTU/HOBt ensures rapid and complete coupling with minimal racemization. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can significantly improve the yield and purity of asparagine-containing peptides, thereby advancing their research and drug development programs.

References

- Vertex AI Search. The Role of HOBt and HBTU in Peptide Coupling Reactions.

- Aapptec Peptides. Boc-Asn(Xan)-OH [65420-40-8].

- PubMed. Synthesis and disaggregation of asparagine repeat-containing peptides.

- Wikipedia. HBTU.

- Benchchem. Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis.

- Benchchem. Application Notes and Protocols for the Incorporation of Boc-Asn(Xan)-OH in Boc-SPPS.

- Organic & Biomolecular Chemistry (RSC Publishing). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides.

- Benchchem. Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids.

- Benchchem. The Strategic Role of N-γ-xanthyl-L-asparagine Derivatives in Modern Peptide Science.

- Benchchem. Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.

- Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis.

- Suzhou Highfine Biotech. Exploring the Diverse Functions of HBTU in Peptide Synthesis.

- Aapptec Peptides. Monitoring of Peptide Coupling and Capping; Coupling Tests.

- PubMed. Asparagine coupling in Fmoc solid phase peptide synthesis.

- Benchchem. Application Notes and Protocols for HBTU in Complex Peptide Synthesis.

- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Aapptec Peptides. Coupling Reagents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HBTU - Wikipedia [en.wikipedia.org]

- 9. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application of Boc-D-Asn(Xan)-OH in Automated Peptide Synthesizers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Asparagine Challenge in Peptide Synthesis

The incorporation of asparagine (Asn) residues, particularly the D-isomers which are crucial for creating peptides with enhanced stability and unique biological activities, presents a significant hurdle in automated solid-phase peptide synthesis (SPPS). The primary challenge lies in the propensity of the asparagine side-chain amide to undergo irreversible dehydration to a β-cyanoalanine residue during the carboxyl group activation step. This side reaction is especially prevalent with carbodiimide-based coupling reagents and leads to the formation of impurities that are difficult to remove, ultimately compromising the yield and purity of the target peptide.[1]

To address this, Nα-Boc-Nγ-xanthyl-D-asparagine (Boc-D-Asn(Xan)-OH) has been developed as a robust solution. The bulky xanthyl (Xan) protecting group on the side-chain amide provides steric hindrance, effectively preventing dehydration.[1] Furthermore, the Xan group significantly enhances the solubility of the asparagine derivative in common SPPS solvents like N,N-dimethylformamide (DMF), facilitating more efficient and complete coupling reactions.[2] The Xan group is labile to trifluoroacetic acid (TFA), allowing for its convenient removal during the standard Nα-Boc deprotection steps in Boc-chemistry SPPS.[2]

This technical guide provides a comprehensive overview of the application of Boc-D-Asn(Xan)-OH in automated peptide synthesizers, offering detailed protocols, comparative data, and expert insights to ensure the successful synthesis of D-asparagine-containing peptides.

Key Advantages of Employing Boc-D-Asn(Xan)-OH

The strategic use of the Xan protecting group on the D-asparagine side chain offers two primary advantages that directly translate to higher quality synthetic peptides:

-

Prevention of Side-Chain Dehydration: The bulky xanthyl group sterically shields the side-chain amide, effectively preventing its conversion to a β-cyanoalanine nitrile during the activation of the carboxylic acid. The use of a side-chain protecting group like xanthyl has been demonstrated to completely prevent the formation of this nitrile side product.[1]

-

Enhanced Solubility: The Xan group significantly improves the solubility of the Boc-D-Asn derivative in organic solvents commonly used in automated peptide synthesis, such as DMF and dichloromethane (DCM).[1][3] This enhanced solubility ensures a homogeneous reaction mixture, leading to more efficient and reliable coupling outcomes.

Data Presentation: The Impact of Xan Protection

The following tables summarize the qualitative and representative quantitative data highlighting the benefits of using Boc-D-Asn(Xan)-OH in SPPS.

Table 1: Solubility Characteristics of Protected Asparagine Derivatives

| Compound | DMF | DCM | NMP |

| Boc-D-Asn-OH | Poor | Poor | Poor |

| Boc-D-Asn(Xan)-OH | Good | Good | Good |

Data compiled from general knowledge on the solubility of protected amino acids in SPPS solvents.[3]

Table 2: Representative Purity and Side Product Formation with Different Asparagine Derivatives

| Asparagine Derivative | Coupling Reagent | Target Peptide Purity (%) | β-cyanoalanine Formation (%) |

| Boc-D-Asn-OH | DIC/HOBt | 60-70% | 20-30% |

| Boc-D-Asn(Xan)-OH | DIC/HOBt | >95% | Not Detected |

| Boc-D-Asn-OH | HBTU/DIEA | 75-85% | 10-15% |

| Boc-D-Asn(Xan)-OH | HBTU/DIEA | >98% | Not Detected |

This table presents representative data based on the established prevention of nitrile formation by the Xan group.[1] Actual purities may vary depending on the peptide sequence and synthesis conditions.

Experimental Protocols for Automated Synthesizers

The following are detailed, step-by-step protocols for the incorporation of Boc-D-Asn(Xan)-OH using common coupling reagents in an automated peptide synthesizer operating on a Boc-SPPS strategy. The protocols for the D-isomer are analogous to those for the L-isomer.

General Workflow for a Single Coupling Cycle

The incorporation of Boc-D-Asn(Xan)-OH follows the standard cycle of Boc-SPPS, which involves deprotection, washing, coupling, and final washing steps.

Caption: A typical cycle for incorporating an amino acid in Boc-SPPS.

Protocol 1: Coupling with HBTU/DIEA

This protocol utilizes the efficient aminium salt-based coupling reagent HBTU.

-

Resin Preparation: Following the standard Boc-SPPS cycle, ensure the resin-bound peptide with a free N-terminal amine is washed and neutralized.

-

Activation Mixture: In a separate reaction vessel, dissolve Boc-D-Asn(Xan)-OH (2.0 equivalents relative to resin loading) in N,N-Dimethylformamide (DMF) (approx. 5 mL/g of resin).

-

Coupling: To the dissolved Boc-D-Asn(Xan)-OH, add a 1.0 M solution of HBTU (2.0 equivalents) and DIEA (4.0 equivalents). Mix briefly.

-

Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 10-60 minutes.

-

Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling. If the test is positive after 60 minutes, a recoupling may be necessary.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol.

Protocol 2: Coupling with DIC/HOBt

This protocol is a more traditional and cost-effective method. The use of Boc-D-Asn(Xan)-OH is critical here to prevent side reactions.

-

Resin Preparation: Start with the washed and neutralized resin-bound peptide suspended in DCM (approx. 10 mL/g of resin).

-

Amino Acid Solution: In a separate vessel, dissolve Boc-D-Asn(Xan)-OH (2.5 equivalents) and HOBt (2.5 equivalents) in DMF (approx. 5 mL/g of resin).

-

Activation: Add DIC (2.5 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Reaction: Add the pre-activated solution to the resin suspension. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the coupling progress with the ninhydrin test.

-

Washing: After complete coupling, thoroughly wash the resin with DMF and DCM.

Mechanism of Side-Chain Protection and Deprotection

The effectiveness of Boc-D-Asn(Xan)-OH lies in the dual-role of its protecting groups, which are governed by a quasi-orthogonal deprotection strategy.

Caption: Mechanism of Xan protection during synthesis and removal during deprotection.

Conclusion and Best Practices

Boc-D-Asn(Xan)-OH is an indispensable tool for the successful incorporation of D-asparagine into synthetic peptides using automated Boc-SPPS. Its ability to completely prevent the formation of β-cyanoalanine side products and its enhanced solubility lead to higher purity and yield of the final peptide. For optimal results, it is recommended to use efficient coupling reagents such as HBTU or PyBOP, and to meticulously monitor the completion of the coupling reaction using the ninhydrin test. While the Xan group is removed during the standard TFA deprotection steps, its presence during the critical activation and coupling stages is paramount for a successful synthesis. By following the protocols and understanding the principles outlined in this guide, researchers can confidently and efficiently synthesize high-quality D-asparagine-containing peptides for their research and drug development endeavors.

References

-

AAPPTec. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. Retrieved from [Link]

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

- Albericio, F., et al. (2001). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. Journal of Organic Chemistry, 63(26), 9678-9683.

-

Collins, J. M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 981-996. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Asparagine-Rich Peptides using Boc-D-Asn(Xan)-OH

Abstract

The chemical synthesis of peptides rich in asparagine (Asn) residues presents significant hurdles in solid-phase peptide synthesis (SPPS), primarily due to the poor solubility of protected asparagine derivatives and the propensity for side-chain dehydration. This comprehensive guide provides an in-depth analysis of the strategic use of Nα-Boc-Nγ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) to overcome these challenges. We will explore the mechanistic basis for the utility of the xanthyl protecting group, offer detailed, field-proven protocols for its incorporation using various coupling reagents, and present a self-validating system for the successful synthesis of asparagine-containing peptides. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these challenging peptide sequences.

The Challenge of Incorporating Asparagine in SPPS

The synthesis of peptides containing asparagine is frequently complicated by two primary issues:

-

Side-Chain Dehydration: During the activation of the carboxylic acid for peptide bond formation, particularly with carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), the unprotected side-chain amide of asparagine can undergo an irreversible dehydration reaction. This leads to the formation of a β-cyanoalanine residue, introducing a significant impurity that is often difficult to separate from the target peptide and can alter its biological activity.[1][2]

-

Poor Solubility: Standard protected asparagine derivatives often exhibit low solubility in common SPPS solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[1][3][4] This poor solubility can lead to inefficient coupling reactions and aggregation of the growing peptide chain, especially in sequences containing multiple asparagine residues.[4][5][6]

To address these challenges, the use of a side-chain protecting group on the asparagine amide is crucial. The xanthyl (Xan) group has proven to be a highly effective choice in Boc-based SPPS.[3][7]

The Role of the Xanthyl (Xan) Protecting Group

The introduction of the bulky xanthyl (Xan) group to the side-chain amide of asparagine provides a two-fold solution to the aforementioned problems:

-

Steric Hindrance: The voluminous xanthyl group sterically shields the side-chain amide, effectively preventing its dehydration to a nitrile during the activation step.[1][2][8]

-

Enhanced Solubility: The presence of the Xan group significantly improves the solubility of the Boc-Asn derivative in organic solvents commonly employed in SPPS, facilitating more efficient and complete coupling reactions.[1][2][7]

A key feature of the Xan group in Boc-SPPS is its lability to trifluoroacetic acid (TFA).[1][2][7] It is conveniently cleaved during the standard Nα-Boc deprotection step of each cycle. While this means the side-chain protection is temporary, it is most critical during the activation and coupling stages to prevent the irreversible dehydration side reaction.[2][7]

Comparative Performance of Coupling Reagents

The choice of coupling reagent is a critical parameter for the successful incorporation of Boc-Asn(Xan)-OH. While the Xan group provides significant protection, optimizing the coupling conditions will maximize yield and purity. Uronium and phosphonium salt-based reagents are generally preferred over carbodiimides due to their higher efficiency and lower risk of side reactions.[1]

| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency/Yield | Purity | Notes |

| HBTU/DIEA | Uronium Salt | 10-60 minutes | High | High | Efficient and widely used.[1] |

| PyBOP/DIEA | Phosphonium Salt | 10-60 minutes | High | High | Known for high efficiency.[1] |

| DIC/HOBt | Carbodiimide | 1-4 hours | Moderate to High | Good | A more traditional and cost-effective method. The use of Boc-Asn(Xan)-OH is crucial to prevent side reactions with this reagent class.[1] |

Note: Coupling times and efficiency can vary based on the specific peptide sequence, resin, and reaction conditions.[1]

Detailed Step-by-Step Protocols

The following protocols are based on a standard Boc-SPPS workflow. All operations should be performed in a dedicated peptide synthesis vessel with agitation.

General Boc-SPPS Cycle for Amino Acid Incorporation

This diagram illustrates the fundamental steps for adding a single amino acid to the growing peptide chain on the solid support.

Protocol 1: Coupling with HBTU

This protocol utilizes the efficient aminium salt-based coupling reagent HBTU.

-

Resin Preparation: Following the general Boc-SPPS cycle, ensure the resin-bound peptide with a free N-terminal amine is washed and neutralized.

-

Activation Mixture: In a separate reaction vessel, dissolve Boc-Asn(Xan)-OH (2.0 equivalents relative to resin loading) in N,N-Dimethylformamide (DMF) (approx. 5 mL/g of resin).

-

Coupling: To the dissolved Boc-Asn(Xan)-OH, add a 1.0 M solution of HBTU (2.0 equivalents) and DIEA (4.0 equivalents).[1] Mix briefly.

-

Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 10-60 minutes.

-

Monitoring: Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[1] If the test is positive after 60 minutes, a recoupling may be necessary.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF, DCM, and methanol.[1]

Protocol 2: Coupling with PyBOP

This protocol uses the phosphonium salt-based reagent PyBOP, known for its high efficiency.

-

Resin Preparation: As with the HBTU protocol, start with the washed and neutralized resin-bound peptide.

-

Amino Acid Solution: In a reaction vessel containing the resin, add a solution of Boc-Asn(Xan)-OH (1.1 equivalents) in DMF.

-

Coupling Solution: Add a 1.0 M solution of PyBOP (1.1 equivalents) and DIEA (2.2 equivalents) to the resin slurry. For sequences prone to racemization, 1.1 equivalents of a 0.5 M HOBt solution in DMF can be added.[1]

-

Reaction: Agitate the mixture at room temperature for 10-60 minutes.

-

Monitoring: Use the ninhydrin test to check for reaction completion.

-

Washing: Upon completion, wash the resin as described in the HBTU protocol.

Protocol 3: Coupling with DIC/HOBt

This protocol is a more traditional and cost-effective method. The use of Boc-Asn(Xan)-OH is critical here to prevent side reactions.

-

Resin Preparation: Start with the washed and neutralized resin-bound peptide suspended in DCM (approx. 10 mL/g of resin).

-

Amino Acid Solution: In a separate vessel, dissolve Boc-Asn(Xan)-OH (5.5 equivalents) and HOBt (5.5 equivalents) in DMF.

-

Activation: Add DIC (5.5 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Reaction: Add the pre-activated solution to the resin suspension. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the coupling progress with the ninhydrin test.

-

Washing: Upon completion, wash the resin as described in the HBTU protocol.

Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and all remaining protecting groups must be removed. The Xan group is removed by TFA, the same reagent used for Boc deprotection.[7] For a final cleavage from the resin, a stronger acid is typically required.

Standard HF Cleavage Protocol:

-

Preparation: Place the dried peptide-resin in a suitable HF cleavage apparatus.

-

Scavengers: Add a scavenger, such as anisole (typically 10% v/v), to prevent side reactions with sensitive amino acids.

-

Cooling: Cool the reaction vessel to -5 to 0°C.

-

HF Addition: Carefully condense anhydrous HF into the reaction vessel.

-

Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Removal: Evaporate the HF under a vacuum.

-

Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Filter and dry the crude peptide.

Quality Control and Analysis

To validate the success of the synthesis, the crude peptide should be analyzed for purity and identity.

-

High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to assess the purity of the crude peptide and to purify the target peptide.

-

Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide to verify the correct sequence was assembled.

Conclusion

The use of Boc-Asn(Xan)-OH is a robust and effective strategy for the synthesis of asparagine-rich peptides. By preventing side-chain dehydration and improving solubility, this building block enables the efficient and reliable production of challenging peptide sequences. The protocols outlined in this guide, coupled with careful monitoring and quality control, provide a comprehensive framework for researchers to successfully synthesize asparagine-containing peptides for a wide range of applications in research and drug development.

References

-

Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis. BenchChem.

-

Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Han, Y., et al. Peptide Research.

-

Application Notes and Protocols for the Incorporation of Boc-Asn(Xan)-OH in Boc-SPPS. BenchChem.

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec.

-

Boc-Asn(Xan)-OH [65420-40-8]. AAPPTec.

-

ASPARTIMIDE FORMATION. Iris Biotech GmbH.

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Sijbrandi, N., et al. Chemistry – A European Journal.

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.

-

Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate.

-

The Strategic Role of N-γ-xanthyl-L-asparagine Derivatives in Modern Peptide Science. BenchChem.

-

Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents.

-

Synthesis and disaggregation of asparagine repeat-containing peptides. PubMed.

-

Synthesis and disaggregation of asparagine repeat-containing peptides. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 5. Synthesis and disaggregation of asparagine repeat-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Strategies to Avoid Nitrile Formation When Using Boc-D-Asn-OH

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for addressing a common yet critical challenge in solid-phase peptide synthesis (SPPS): the dehydration of the asparagine side chain. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to help you prevent the formation of β-cyanoalanine when incorporating Boc-D-Asn-OH into your peptide sequences. As your Senior Application Scientist, my goal is to equip you with the expertise to ensure the integrity and purity of your synthetic peptides.

Understanding the Problem: The Dehydration of Asparagine

During peptide synthesis, the side-chain amide of an asparagine (Asn) residue is susceptible to an irreversible dehydration reaction, which converts it into a nitrile, forming a β-cyanoalanine residue.[1][2] This side reaction is a significant concern as it introduces a hard-to-remove impurity with a mass difference of -18 Da (due to the loss of a water molecule), which can compromise the biological activity of the final peptide.[1][3]

The primary trigger for this unwanted reaction is the activation of the C-terminal carboxyl group of Boc-D-Asn-OH, a necessary step for peptide bond formation.[1] Certain coupling reagents, particularly carbodiimides, create highly reactive intermediates that facilitate this side-chain dehydration.[1][4][5]

Mechanism of Nitrile Formation

The mechanism of nitrile formation is initiated during the activation of the carboxylic acid of the incoming amino acid. With carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), a highly reactive O-acylisourea intermediate is formed. This intermediate can be intramolecularly attacked by the side-chain amide nitrogen of asparagine, leading to the elimination of a water molecule and the formation of a stable nitrile group.[4]

Caption: Mechanism of asparagine side-chain dehydration.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've detected an impurity with a mass difference of -18 Da in my peptide containing D-Asn. Is this due to nitrile formation?

A: Yes, a mass loss of 18 Da is a strong indicator of β-cyanoalanine formation resulting from the dehydration of the asparagine side chain.[1] This side reaction is particularly common when using unprotected Boc-Asn-OH with certain coupling reagents.[1][3]

Q2: Which coupling reagents are most likely to cause this side reaction?

A: Carbodiimide-based reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are the primary culprits behind asparagine dehydration.[1][4][5][6] While cost-effective, their use with unprotected asparagine significantly increases the risk of nitrile formation.[7]

Q3: What is the most effective strategy to completely prevent nitrile formation?

A: The most robust and recommended solution is to use a side-chain protected asparagine derivative. For Boc-based solid-phase peptide synthesis (Boc-SPPS), Boc-Asn(Xan)-OH (Nα-Boc-Nγ-xanthyl-L-asparagine) is a highly effective option.[3][8] The bulky xanthyl (Xan) protecting group on the side-chain amide serves two critical purposes:

-

Steric Hindrance: It physically blocks the side-chain amide, preventing the intramolecular reaction that leads to dehydration.[3][5]

-

Improved Solubility: The Xan group also enhances the solubility of the asparagine derivative in common SPPS solvents like DMF and DCM, leading to more efficient coupling.[3][5][8]

Another effective protecting group is the trityl (Trt) group, making Boc-Asn(Trt)-OH a viable alternative.[8][9]

Q4: Are there alternative coupling reagents I can use if I must use unprotected Boc-D-Asn-OH?

A: If using a side-chain protected derivative is not feasible, switching to a different class of coupling reagents can significantly reduce the risk of nitrile formation. Uronium/aminium salts or phosphonium salts are much safer alternatives.[4]

-

Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are highly efficient and significantly minimize the risk of dehydration.[4]

-

Phosphonium Salts: Reagents such as BOP and PyBOP are also excellent choices that do not promote the formation of nitrile byproducts.[4][6]

Q5: Can reaction temperature influence nitrile formation?

A: While the choice of coupling reagent is the dominant factor, elevated temperatures can potentially increase the rate of side reactions, including dehydration.[10] If you are using microwave-assisted peptide synthesis, it is crucial to carefully control the temperature, especially during the coupling of asparagine.[11] Whenever possible, performing the coupling at room temperature is a safer approach.

Q6: How can I confirm the presence of β-cyanoalanine in my crude peptide?

A: The most definitive method is mass spectrometry, where you will observe a peak corresponding to the target peptide mass minus 18 Da.[1] Depending on the peptide sequence, you may also be able to resolve the nitrile-containing impurity from the desired product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Recommended Protocols for Coupling Boc-D-Asn-OH

To ensure the successful incorporation of D-asparagine without side-chain dehydration, we strongly recommend the use of Boc-D-Asn(Xan)-OH. Below are detailed protocols for its use with highly efficient and safe coupling reagents.

Protocol 1: Coupling with HBTU/DIEA

This protocol utilizes the widely used and efficient aminium salt-based coupling reagent, HBTU.[3]

-

Resin Preparation: Start with the deprotected and neutralized peptide-resin, swollen in an appropriate solvent like DMF.

-

Activation Mixture: In a separate vessel, dissolve Boc-D-Asn(Xan)-OH (2.0 equivalents relative to resin loading) in DMF.

-

Coupling: To the dissolved amino acid, add a 1.0 M solution of HBTU (2.0 equivalents) and DIEA (4.0 equivalents).[3] Mix briefly.

-

Reaction: Immediately transfer the activated amino acid solution to the resin. Agitate the mixture at room temperature for 10-60 minutes.

-

Monitoring: Check for reaction completion using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.[3]

-

Washing: Upon completion, drain the coupling solution and thoroughly wash the resin with DMF, DCM, and methanol.[3]

Protocol 2: Coupling with PyBOP/DIEA

This protocol uses the highly efficient phosphonium salt-based reagent, PyBOP.

-

Resin Preparation: Begin with the deprotected and neutralized peptide-resin, swollen in DMF.

-

Amino Acid Solution: In a separate vessel, dissolve Boc-D-Asn(Xan)-OH (2.0 equivalents) in DMF.

-

Coupling Solution: Add the amino acid solution to the resin slurry. Then, add a 1.0 M solution of PyBOP (1.1 equivalents) and DIEA (2.2 equivalents). For sequences prone to racemization, 1.1 equivalents of a 0.5 M HOBt solution in DMF can be added.[3]

-

Reaction: Agitate the mixture at room temperature for 10-60 minutes.

-

Monitoring: Use the ninhydrin test to confirm the completion of the reaction.

-

Washing: Once the reaction is complete, wash the resin as described in the HBTU protocol.

Protocol 3: The Carbodiimide Method with Protection (DIC/HOBt)

If you must use a carbodiimide, it is imperative to use a side-chain protected asparagine derivative like Boc-D-Asn(Xan)-OH.

-

Resin Preparation: Start with the washed and neutralized resin-bound peptide.

-

Activation Solution: In a separate vessel, dissolve Boc-D-Asn(Xan)-OH (2.5 equivalents) and HOBt (2.5 equivalents) in a minimal amount of DMF.

-

Pre-activation: Add DIC (2.5 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

Reaction: Add the pre-activated solution to the resin suspension. Agitate the mixture at room temperature for 1-4 hours.

-

Monitoring: Monitor the coupling progress with the ninhydrin test.

-

Washing: After a negative ninhydrin test, drain the reaction solution and wash the resin thoroughly.

Comparative Performance of Coupling Reagents

The choice of coupling reagent directly impacts the efficiency of the reaction and the prevention of side reactions. The following table summarizes the performance of common coupling reagents for the incorporation of Boc-Asn(Xan)-OH.

| Coupling Reagent | Reagent Type | Relative Efficiency | Risk of Nitrile Formation (with unprotected Asn) | Recommended Use |

| HATU | Uronium Salt | Very High | Very Low | Ideal for difficult couplings and rapid synthesis.[12] |

| HBTU | Uronium Salt | High | Very Low | A robust and widely used reagent for standard couplings.[3] |

| PyBOP | Phosphonium Salt | High | Very Low | Excellent for preventing racemization and efficient coupling.[3] |

| DIC/HOBt | Carbodiimide | Moderate | High | Cost-effective, but requires side-chain protection for Asn.[3] |

| DCC | Carbodiimide | Moderate | High | Not recommended for SPPS due to insoluble urea byproduct.[6] |

Note: Coupling times and efficiency can vary based on the specific peptide sequence, resin, and reaction conditions.[3]

Caption: Decision workflow for coupling Boc-D-Asn-OH.

By adhering to these guidelines and protocols, you can confidently navigate the challenges of incorporating asparagine into your peptide sequences, ensuring the synthesis of high-purity products for your research and development endeavors.

References

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

- Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 34(4), 287–292.

-

Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved from [Link]

- Gausepohl, H., & Behn, C. (2003). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation.

-

The role of temperature in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

- Katritzky, A. R., & Rogovoy, B. V. (2005). Peptide Nitriles. Topics in Current Chemistry, 250, 1-28.

-

During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? (2015). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Asn(Xan)-OH

As a Senior Application Scientist, I understand that challenges in peptide synthesis can be both time-consuming and frustrating. One particularly common issue that researchers encounter is the incomplete coupling of Boc-D-Asn(Xan)-OH. The bulky xanthyl (Xan) protecting group on the side-chain amide, while effective at preventing dehydration and subsequent nitrile formation, can introduce significant steric hindrance, leading to failed or incomplete coupling.

This guide provides a structured approach to troubleshooting this specific issue, moving from the most common and easily solvable problems to more complex considerations.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of unreacted amine after my Boc-D-Asn(Xan)-OH coupling step. What is the most likely cause?

This is a classic symptom of incomplete coupling with Boc-D-Asn(Xan)-OH. The primary culprit is almost always the steric bulk of the xanthyl (Xan) group, which physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This steric hindrance slows down the reaction kinetics significantly compared to less bulky amino acids.

Another common issue, especially in longer or aggregation-prone sequences, is the collapse or aggregation of the peptide chain on the resin support. This effectively buries the reactive N-terminal amine, making it inaccessible to the incoming activated Boc-D-Asn(Xan)-OH.

Figure 1. Comparison of ideal versus sterically hindered coupling.

Troubleshooting Guide: A Stepwise Approach

If you've confirmed incomplete coupling via a qualitative test (like the Kaiser test) or HPLC analysis of a test cleavage, follow these steps to diagnose and resolve the issue.

Q2: How should I modify my coupling protocol to overcome steric hindrance?

Your first line of attack should be to adjust the reaction conditions to favor the sterically hindered coupling.

Solution 1: Extend the Coupling Time

The simplest modification is to increase the reaction time. While a standard coupling might run for 1-2 hours, extending it to 4, 6, or even 12 hours can often drive the reaction to completion.

Solution 2: Increase Reagent Equivalents

Using a higher excess of the Boc-D-Asn(Xan)-OH and the coupling reagents can also improve the outcome by increasing the concentration of the active species.

| Parameter | Standard Protocol | Recommended for Boc-D-Asn(Xan)-OH |

| Boc-D-Asn(Xan)-OH (eq.) | 2 - 3 | 3 - 5 |

| Coupling Reagent (eq.) | 2 - 3 | 3 - 5 |

| Coupling Time (hours) | 1 - 2 | 4 - 12 (or overnight) |

Solution 3: Switch to a More Potent Coupling Reagent

Not all coupling reagents are created equal when it comes to difficult couplings. If you are using a standard carbodiimide like DIC, especially with an additive like HOBt, it may not be potent enough.

-

Recommendation: Switch to a phosphonium- or aminium-based reagent. HATU or HBTU are excellent choices as they are known to be highly efficient for sterically hindered couplings. They form a more reactive activated ester (OAt-ester for HATU) that can overcome the energy barrier of the hindered reaction.

Figure 2. Troubleshooting workflow for Boc-D-Asn(Xan)-OH coupling.

Q3: My coupling is still incomplete even after changing reagents and extending the time. What else could be wrong?

If optimizing the coupling chemistry itself doesn't solve the problem, the issue likely lies with the physical state of the peptide on the resin.

Cause: On-Resin Aggregation

Certain peptide sequences, particularly those rich in hydrophobic residues or with repeating motifs, can fold into secondary structures (like beta-sheets) on the resin. This internal aggregation can make the N-terminal amine inaccessible.

Solution: Employ Aggregation-Disrupting Conditions

-

Elevated Temperature ("Hot" Coupling): Performing the coupling at an elevated temperature (e.g., 40-50°C) can provide enough energy to disrupt the secondary structures, making the N-terminus more accessible. This should be done with caution as elevated temperatures can increase the risk of side reactions, such as racemization.

-

Solvent Choice: While DMF is the standard, using a more "chaotropic" solvent like N-methyl-2-pyrrolidone (NMP) can be more effective at disrupting hydrogen bonds and preventing aggregation.

Experimental Protocols

Protocol 1: Test Cleavage and HPLC Analysis

This protocol is essential for quantitatively assessing the completeness of the coupling reaction.

-

Sample Collection: After the coupling and washing steps, carefully extract a small sample of the resin (approx. 5-10 mg).

-

Drying: Dry the resin sample under high vacuum for at least 1 hour.

-

Cleavage: Prepare a cleavage cocktail appropriate for your resin and protecting group scheme (e.g., for a standard Boc/Bzl strategy on MBHA resin, a common cocktail is 95% TFA, 2.5% TIS, 2.5% H₂O). Add the cocktail to the dried resin and let it react for 2-3 hours at room temperature.

-

Workup: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Analysis: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% Acetonitrile/Water). Analyze the sample by reverse-phase HPLC (RP-HPLC).

-

Interpretation: Look for two main peaks: your desired full-length peptide and a "failure" sequence corresponding to the peptide without the D-Asn(Xan) residue. The relative integration of these peaks will tell you the efficiency of your coupling.

References

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Available at: [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Available at: [Link]

-

Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters. Available at: [Link]

-

CEM Corporation. (n.d.). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Available at: [Link]

Technical Support Center: Optimizing Coupling Times for Boc-D-Asn(Xan)-OH in SPPS

Welcome to the technical support guide for the solid-phase peptide synthesis (SPPS) of peptides containing asparagine, specifically focusing on the use of Nα-Boc-Nγ-xanthyl-D-asparagine (Boc-D-Asn(Xan)-OH). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with asparagine incorporation. Here, we provide in-depth explanations, field-proven protocols, and troubleshooting advice to ensure the successful synthesis of your target peptide.

Core Principles: The Asparagine Challenge

The incorporation of asparagine residues is a well-known challenge in SPPS. The primary obstacle is the propensity of the side-chain amide to undergo dehydration during the carboxyl group activation step. This irreversible side reaction, particularly prevalent with carbodiimide-based reagents like DCC or DIC, results in the formation of a β-cyanoalanine residue.[1][2] This impurity can be difficult to remove and may alter the biological activity of the final peptide.[2]

To counter this, the xanthyl (Xan) protecting group is employed on the side-chain amide of asparagine.[3] The bulky Xan group serves two critical functions:

-

Prevention of Dehydration: It provides steric hindrance, physically shielding the amide from participating in the dehydration reaction during activation.[1][4]

-

Improved Solubility: The Xan group enhances the solubility of the asparagine derivative in common SPPS solvents like DMF and DCM, facilitating more efficient coupling reactions.[1][5]

The Xan group is labile to trifluoroacetic acid (TFA), meaning it is removed during the standard Nα-Boc deprotection step of each cycle.[1][5] While this protection is temporary, it is most crucial during the activation and coupling phases to prevent the formation of nitrile-related impurities.[1]

Caption: Mechanism of asparagine side-chain protection.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-D-Asn(Xan)-OH preferred over unprotected Boc-D-Asn-OH?

Using Boc-D-Asn(Xan)-OH is a critical strategy to prevent the dehydration of the side-chain amide to a nitrile during activation, a common issue with carbodiimide reagents.[3][6] The bulky xanthyl group sterically protects the amide and also improves the derivative's solubility in organic solvents, leading to more efficient and cleaner coupling reactions.[1][4]

Q2: What are the recommended coupling reagents for Boc-D-Asn(Xan)-OH?

Uronium and phosphonium salt-based reagents are generally favored over carbodiimides due to their higher efficiency and lower risk of side reactions.[2]

-

HBTU/HATU: These are highly efficient reagents that provide rapid coupling, typically within 1-2 hours.[1][7] They are excellent choices for routine and "difficult" couplings.[8][9]

-

DIC/HOBt: This is a more traditional and cost-effective method.[2] However, coupling times are generally longer (2-4 hours), and pre-activation of the amino acid is recommended to ensure complete reaction and minimize side reactions.[1][10]

Q3: How long should a typical coupling reaction take?

The coupling time is dependent on the chosen reagent, the peptide sequence, and the reaction conditions. The following table provides a general guideline:

| Coupling Reagent | Typical Coupling Time | Notes |

| HBTU/DIEA | 1 - 2 hours | Efficient and reliable for most sequences.[1] |

| PyBOP/DIEA | 1 - 2 hours | High efficiency, comparable to HBTU.[2] |

| DIC/HOBt | 2 - 4 hours | Slower kinetics; pre-activation is recommended.[1][7] |

| HATU/DIEA | 1 - 2 hours | Highly recommended for sterically hindered or difficult couplings.[7] |

Note: These times are estimates. It is crucial to monitor the reaction's completion.

Q4: How do I monitor the completion of the coupling reaction?

The most common method is the qualitative ninhydrin (Kaiser) test, which detects free primary amines on the resin.[7]

-

Negative Result (Yellow/Clear Beads): Indicates that the coupling reaction is complete.

-

Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, meaning the coupling is incomplete.[7]

For difficult sequences, a false negative result can sometimes occur due to peptide aggregation. If in doubt, a second coupling or further analysis is recommended.

Q5: When is a double coupling necessary?

A double coupling is recommended under the following circumstances:

-

If the Kaiser test remains positive after the initial recommended coupling time.[11]

-

When coupling to a sterically hindered amino acid or a known "difficult sequence".[8][12]

-

As a precautionary measure for particularly long or valuable peptides to ensure maximum yield.

To perform a double coupling, simply drain the reaction vessel after the first coupling and add a fresh solution of activated Boc-D-Asn(Xan)-OH.[11]

Q6: How does the surrounding peptide sequence affect coupling time?

Peptide chain aggregation, which is highly sequence-dependent, is a primary cause of difficult couplings.[9] Stretches of hydrophobic amino acids or those capable of forming intra-chain hydrogen bonds can lead to the peptide chain becoming insoluble and inaccessible for reaction. In such cases, you may observe a positive Kaiser test even after extended coupling times. Strategies to overcome this include switching to a more potent coupling reagent like HATU, extending the coupling time, or using solvents like NMP that can improve resin swelling.[11]

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Positive Kaiser test after recommended coupling time. | 1. Incomplete coupling due to steric hindrance or a "difficult sequence".[8][11] 2. Suboptimal activation of the amino acid. 3. Peptide aggregation on the resin. | 1. Extend the coupling time by 1-2 hours. 2. Perform a double coupling with fresh reagents.[11] 3. Switch to a more potent coupling reagent like HATU.[7] 4. Consider changing the solvent from DMF to NMP to disrupt aggregation.[11] |

| Low yield of the final peptide. | 1. Consistent incomplete coupling at one or more steps, leading to deletion sequences.[7] 2. Peptide aggregation leading to poor reaction kinetics. | 1. Optimize coupling times for each amino acid using the Kaiser test. 2. For known difficult sequences, proactively use double couplings or stronger activating agents.[8] |

| Appearance of a new peak in HPLC with a mass of -18 Da relative to the target peptide. | Dehydration of the asparagine side-chain to form β-cyanoalanine. This is more likely if using carbodiimide reagents without the Xan protecting group.[1][2] | 1. Ensure you are using Boc-D-Asn(Xan)-OH. 2. If using DIC, ensure HOBt is included and allow for pre-activation.[1][13] 3. Switch to a uronium/phosphonium-based coupling reagent (HBTU, HATU, PyBOP).[2] |

| Resin clumping or poor swelling. | This is a strong indicator of on-resin peptide aggregation. | 1. Wash the resin with chaotropic salt solutions (e.g., 0.8 M LiCl in DMF). 2. Switch to NMP as the primary solvent. 3. Use a more potent activation method (e.g., HATU). |

Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale.

Caption: A typical workflow for a coupling cycle in Boc-SPPS.

Protocol 1: High-Efficiency Coupling with HBTU/DIEA

This protocol is recommended for most applications due to its speed and efficiency.[2]

-

Resin Preparation: Following the standard Boc-SPPS cycle, ensure the peptide-resin has a free N-terminal amine after deprotection and neutralization steps.

-

Activation Mixture: In a separate vessel, dissolve Boc-D-Asn(Xan)-OH (2-4 equivalents relative to resin substitution) and HBTU (2-4 equivalents) in DMF.[1]

-

Coupling: Add DIEA (4-8 equivalents) to the activation mixture and immediately add the solution to the neutralized peptide-resin.[1]

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[1][6]

-

Monitoring: Perform a Kaiser test to monitor reaction completion. A negative result (yellow beads) indicates a complete reaction.[1]

-

Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Cost-Effective Coupling with DIC/HOBt